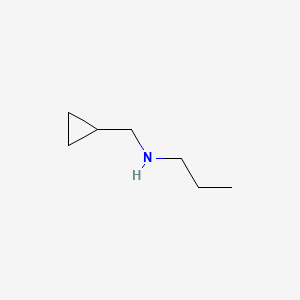

N-Propylcyclopropanemethylamine

描述

Historical Context of Cyclopropylamine (B47189) Derivatives in Synthesis

Cyclopropylamine derivatives have long been recognized for their unique chemical properties and applications. The cyclopropane (B1198618) ring, with its inherent strain and high s-character in its C-H bonds, imparts distinct reactivity and conformational rigidity to molecules. acs.orglongdom.org Historically, the synthesis of cyclopropylamines has been a significant area of research, with methods like the Curtius rearrangement and Simmons-Smith cyclopropanation being foundational techniques. acs.orgnih.gov These early methods paved the way for the development of more advanced and stereoselective synthetic routes, expanding the accessibility and utility of this class of compounds. acs.orgacs.org The presence of the nitrogen atom in cyclopropylamines adds another layer of functionality, allowing for a wide range of chemical modifications and applications, particularly in the synthesis of biologically active molecules. acs.org

Significance of N-Propylcyclopropanemethylamine in Contemporary Organic Synthesis

In modern organic synthesis, this compound and related cyclopropylamine derivatives are valued as versatile synthetic intermediates. acs.orgchemicalbook.com The combination of the nucleophilic nitrogen atom and the reactive cyclopropane ring allows for participation in various chemical transformations, including ring-opening reactions and cycloadditions. acs.org The cyclopropylmethyl moiety is a key structural motif in a number of biologically active compounds, and this compound serves as a readily available building block for introducing this group. acs.org Its utility is further demonstrated in the development of novel catalytic systems and in the synthesis of complex molecular architectures. acs.org

Overview of Research Trajectories for this compound

Current research involving this compound is multifaceted, primarily focusing on the development of efficient synthesis methods, exploring its potential in medicinal chemistry, and detailed characterization of its physical and chemical properties.

The synthesis of this compound and other N-substituted cyclopropylamines is an active area of investigation. acs.orgacs.org Researchers continuously seek to develop more efficient, selective, and environmentally benign synthetic protocols.

Key synthetic strategies include:

Reductive Amination: A common method involves the reaction of cyclopropanecarboxaldehyde (B31225) with propylamine (B44156) in the presence of a reducing agent. This straightforward approach allows for the direct formation of the this compound bond.

Nucleophilic Substitution: The reaction of cyclopropylmethyl halides with propylamine provides another route to this compound. This method relies on the displacement of a leaving group by the amine nucleophile.

Alkylation of Cyclopropylmethylamine: this compound can also be prepared by the alkylation of cyclopropylmethylamine with a propyl halide.

Recent advancements in synthetic methodology focus on the development of catalytic and stereoselective approaches to afford specific isomers of substituted cyclopropylamines with high purity. nih.govchemrxiv.org For instance, phosphine-catalyzed formal tertiary Csp3–H amination of cyclopropanes has emerged as a novel method for creating 1-substituted cyclopropylamines. acs.org

The cyclopropylamine scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. acs.orglongdom.org The incorporation of a cyclopropyl (B3062369) ring can enhance a molecule's potency, metabolic stability, and ability to cross the blood-brain barrier. acs.org

While specific applications of this compound itself in marketed drugs are not widely documented, its structural motif is of significant interest. Cyclopropylamine derivatives have been investigated for their potential as:

Enzyme Inhibitors: The strained cyclopropane ring can mimic the transition state of certain enzymatic reactions, leading to potent and selective inhibition. For example, derivatives of tranylcypromine, a cyclopropylamine, are being studied as inhibitors of histone demethylase KDM1A, a target in cancer therapy. nih.gov

Neurological Agents: The conformational constraint provided by the cyclopropyl ring can lead to compounds with specific interactions with receptors in the central nervous system. longdom.org

Antiviral and Anticancer Agents: The unique stereoelectronic properties of the cyclopropyl group are utilized in the design of novel therapeutic agents in these areas. longdom.org

The development of synthetic methods for creating diverse libraries of cyclopropylamine derivatives, including structures related to this compound, is crucial for drug discovery efforts. nih.govenamine.net

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound provides detailed information about the different types of protons in the molecule. nih.gov The characteristic signals for the cyclopropyl protons appear at high field (low ppm values), while the signals for the propyl group and the protons adjacent to the nitrogen atom appear at lower field. docbrown.infodtic.mil

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each of the seven carbon atoms in the molecule. thieme-connect.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern. nih.gov The molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight (113.20 g/mol ). nih.gov Common fragmentation pathways for amines include the loss of alkyl radicals. nist.govdocbrown.info

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific functional groups. nih.gov Key expected absorptions include:

N-H stretching vibrations for the secondary amine. docbrown.info

C-H stretching vibrations for the alkyl and cyclopropyl groups. nist.gov

C-N stretching vibrations. docbrown.info

The following table summarizes the key spectroscopic data for this compound.

| Spectroscopic Technique | Key Features and Expected Observations |

| ¹H NMR | Signals for cyclopropyl protons (high field), propyl chain protons, and protons alpha to the nitrogen. nih.govdocbrown.infodtic.mil |

| ¹³C NMR | Distinct signals for all seven carbon atoms. thieme-connect.com |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 113. nih.gov Characteristic fragmentation patterns for secondary amines. nist.govdocbrown.info |

| Infrared Spectroscopy | N-H stretch, C-H stretches (alkyl and cyclopropyl), and C-N stretch. nih.govdocbrown.infonist.gov |

Structure

3D Structure

属性

IUPAC Name |

N-(cyclopropylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-5-8-6-7-3-4-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVLRJDQJZJTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067203 | |

| Record name | Cyclopropanemethanamine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26389-60-6 | |

| Record name | (Cyclopropylmethyl)propylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26389-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanemethanamine, N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026389606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanemethanamine, N-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanemethanamine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-propylcyclopropanemethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of N-Propylcyclopropanemethylamine

The synthesis of this compound can be approached through several modern synthetic strategies. These methods range from classical solution-phase techniques to more advanced solid-phase and multi-component approaches, each offering distinct advantages in terms of scalability, purity, and efficiency.

Solution-Phase Synthesis Techniques

Solution-phase synthesis represents the traditional and most versatile approach for constructing molecules like this compound. slideshare.net In this method, all reactants, reagents, and catalysts are dissolved in a suitable solvent system. The primary advantage of this technique is the homogenous reaction environment, which facilitates effective mixing and heat transfer, allowing for a wide range of reaction conditions to be explored. rsc.org The synthesis typically involves the sequential addition of reagents, with purification of intermediates often required between steps. For this compound, a common solution-phase approach would be reductive amination, where the precursors are reacted in a solvent, followed by workup and purification steps like distillation or chromatography to isolate the final product. slideshare.netrsc.org

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) offers a powerful alternative to solution-phase methods, particularly for simplifying product purification. rsc.org In this strategy, one of the starting materials is covalently attached to an insoluble solid support, such as a polymer resin. nih.gov All subsequent reactions occur on this support, and excess reagents and by-products are easily removed by simple filtration and washing. youtube.com

A potential solid-phase route to this compound could involve:

Immobilization: Attaching either cyclopropylmethanamine or propylamine (B44156) to a suitable resin.

Reaction: Treating the resin-bound amine with the corresponding aldehyde (propanal or cyclopropanecarboxaldehyde) and a reducing agent to form the secondary amine.

Cleavage: Releasing the final this compound product from the solid support.

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates substantial portions of all starting materials. nih.gov This approach is valued for its atom economy, reduced number of operational steps, and ability to rapidly generate molecular complexity. A one-pot reductive amination can be considered a type of multi-component reaction. In this context, cyclopropanecarboxaldehyde (B31225), propylamine, and a reducing agent could be combined in a single reaction vessel to directly yield this compound, streamlining the synthetic process. nih.govnih.gov

Reductive Amination Pathways

Reductive amination is one of the most widely used and reliable methods for synthesizing amines. masterorganicchemistry.com The process involves two key steps: the initial reaction between a carbonyl compound (an aldehyde or ketone) and an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. youtube.com

For the synthesis of this compound, two primary reductive amination pathways are feasible:

Pathway A: The reaction of cyclopropanecarboxaldehyde with propylamine.

Pathway B: The reaction of propanal with cyclopropylmethanamine.

In both pathways, the amine and aldehyde condense to form a Schiff base (an iminium cation under acidic conditions), which is then reduced in situ by a hydride-based reducing agent. youtube.comucla.edu This method is highly effective for producing secondary amines while avoiding the over-alkylation issues that can plague direct alkylation methods. masterorganicchemistry.com

Precursors and Reagents in this compound Synthesis

The successful synthesis of this compound via reductive amination hinges on the appropriate selection of precursors and reagents.

The primary precursors are the carbonyl compound and the amine, as outlined in the pathways above. The choice of reducing agent is also critical for the success of the reaction. Several specialized hydride reagents are commonly employed for reductive amination because of their selectivity and reactivity profile.

| Precursor/Reagent | Role in Synthesis | Applicable Pathways | Notes |

| Cyclopropanecarboxaldehyde | Carbonyl Precursor | Pathway A | Reacts with propylamine to form the imine intermediate. |

| Propylamine | Amine Precursor | Pathway A | Provides the n-propyl group and the nitrogen atom. |

| Propanal | Carbonyl Precursor | Pathway B | Reacts with cyclopropylmethanamine to form the imine intermediate. |

| Cyclopropylmethanamine | Amine Precursor | Pathway B | Provides the cyclopropylmethyl group and the nitrogen atom. nih.gov |

| Sodium Borohydride (NaBH₄) | Reducing Agent | Pathways A & B | A common, cost-effective reducing agent, though less selective than others. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Reducing Agent | Pathways A & B | Selectively reduces the imine in the presence of the aldehyde, minimizing side reactions. masterorganicchemistry.comchemrxiv.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | Pathways A & B | A mild and effective reagent, often the preferred choice for reductive aminations due to its selectivity and lack of toxicity compared to cyanide-based reagents. masterorganicchemistry.comucla.edu |

| Titanium(IV) isopropoxide (Ti(OiPr)₄) | Lewis Acid Catalyst | Pathways A & B | Can be used to activate the carbonyl group, facilitating imine formation. masterorganicchemistry.com |

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized. The interplay between solvent, temperature, pH, and catalyst can significantly influence the reaction's outcome.

Key parameters for optimization include:

Choice of Reducing Agent : The selectivity of the reducing agent is paramount. While Sodium Borohydride is a powerful reductant, it can also reduce the starting aldehyde. Sodium Cyanoborohydride and Sodium Triacetoxyborohydride are milder and more selective for the imine intermediate, which often leads to higher yields of the desired amine. masterorganicchemistry.com

pH Control : The formation of the imine intermediate is typically favored under slightly acidic conditions (pH ~4-6), which catalyze the dehydration step. However, the hydride reducing agent requires a non-acidic environment to remain active. Therefore, careful control of pH is essential throughout the reaction.

Solvent : The choice of solvent affects the solubility of reactants and the reaction rate. Common solvents for reductive amination include methanol (B129727) (MeOH), dichloromethane (B109758) (DCM), and N,N-dimethylformamide (DMF). chemrxiv.org The solvent must be compatible with both the imine formation and reduction steps.

Temperature : Most reductive aminations are performed at room temperature. However, adjusting the temperature can influence the reaction rate and selectivity. Lower temperatures may be used to control exothermic reactions, while gentle heating might be necessary for less reactive substrates.

Catalyst : While many reductive aminations proceed without a catalyst, the use of a Lewis acid like Ti(OiPr)₄ can accelerate the formation of the imine. masterorganicchemistry.com In more complex syntheses, transition metal catalysts, such as those based on palladium, have been used to facilitate related aminocarbonylation reactions, highlighting the potential for catalytic optimization. nih.gov

| Parameter | Effect on Reaction | Optimization Strategy |

| Reducing Agent | Influences selectivity and yield. | Use mild, selective agents like NaBH(OAc)₃ or NaBH₃CN to prevent reduction of the starting aldehyde. masterorganicchemistry.com |

| Solvent | Affects solubility and reaction kinetics. | Screen various solvents (e.g., MeOH, DCM, DMF) to find the optimal medium for all reaction components. chemrxiv.org |

| pH | Controls the equilibrium of imine formation. | Maintain slightly acidic conditions for imine formation, but ensure compatibility with the hydride reagent. Buffering may be necessary. |

| Temperature | Impacts reaction rate and side-product formation. | Typically run at room temperature; adjust as needed based on substrate reactivity and reaction exothermicity. |

| Concentration | Can influence reaction rate and equilibrium. | Optimize reactant concentrations to favor product formation and minimize intermolecular side reactions. |

By systematically adjusting these conditions, a robust and high-yielding protocol for the synthesis of this compound can be established.

Stereoselective Synthesis Approaches

The generation of this compound as a single stereoisomer is crucial for its potential application in fields where specific molecular geometry dictates function. Stereoselective synthesis provides pathways to control the three-dimensional arrangement of atoms, yielding enantiomerically pure or enriched products.

Chiral Auxiliaries and Catalysis

The use of chiral auxiliaries represents a powerful strategy for asymmetric synthesis. sigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs a stereoselective reaction, and is subsequently removed. sigmaaldrich.com This methodology enables the synthesis of enantiomerically pure compounds in a time-efficient manner. sigmaaldrich.com

A scalable synthetic route for non-racemic 1-cyclopropylalkyl-1-amines has been developed utilizing inexpensive starting materials, a method adaptable for this compound. google.com This approach employs a chiral auxiliary, such as (S)-(−)-α-phenylethylamine, which reacts with a ketone (e.g., cyclopropyl (B3062369) methyl ketone) in the presence of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄). google.com The resulting chiral imine intermediate is then reduced stereoselectively. Subsequent removal of the chiral auxiliary yields the desired chiral amine. google.com This process is well-suited for large-scale industrial manufacturing. google.com

Table 1: Representative Chiral Auxiliaries for Amine Synthesis

| Auxiliary Name | Chemical Class | Typical Application |

|---|---|---|

| (S)-(-)-α-Phenylethylamine | Chiral Amine | Asymmetric synthesis of other chiral amines via reductive amination. google.com |

| (S)-4-Benzyl-2-oxazolidinone | Oxazolidinone | Evans aldol (B89426) reactions and asymmetric alkylations. sigmaaldrich.com |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Sulfinamide | Synthesis of chiral amines from ketones and aldehydes. sigmaaldrich.com |

| (1R,2S)-(−)-Ephedrine | Amino Alcohol | Asymmetric synthesis and resolutions. sigmaaldrich.com |

| Pseudoephenamine | Amino Alcohol | Versatile auxiliary for asymmetric alkylation reactions. nih.gov |

Chiral catalysis offers an alternative where a small amount of a chiral catalyst creates a chiral environment for the reaction, inducing high stereoselectivity. While specific catalytic systems for this compound are not detailed in the literature, systems used for analogous transformations, such as copper-based catalysts with chiral ligands like Quinap for the synthesis of propargylamines, demonstrate the potential of this approach. rsc.org

Enantioselective and Diastereoselective Synthesis

Enantioselective and diastereoselective syntheses are critical for producing compounds with a defined stereochemistry. Enantioselective synthesis aims to produce a single enantiomer, while diastereoselective synthesis creates a specific diastereomer from a molecule that may already contain a stereocenter.

A notable strategy for the asymmetric synthesis of chiral cyclopropane-containing molecules involves a sequence of aldol, cyclopropanation, and retro-aldol reactions. rsc.orgrsc.org This method uses a chiral auxiliary to set a "temporary" stereocenter, which then directs the stereoselective cyclopropanation of an adjacent double bond. rsc.org Subsequent cleavage removes the auxiliary and the temporary stereocenter, leaving an enantiopure cyclopropane (B1198618) product. rsc.org

For cyclopropylamines specifically, diastereoselective synthesis can be achieved through methods like the rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide, which yields 1-aryl-2-amino-cyclopropane carboxylates with high trans-selectivity. organic-chemistry.org Further, electrochemical methods have been developed for the diastereoselective cyclopropanation of alkenes, which are scalable and tolerate a wide range of functional groups. nih.govnih.gov Such established principles could be adapted to design a synthetic pathway toward specific stereoisomers of this compound.

Derivatization of this compound

Derivatization of this compound allows for the creation of new chemical entities with potentially novel properties. These transformations can target the secondary amine functionality or the cyclopropane ring itself.

Synthesis of Novel Amine Derivatives

The secondary amine in this compound is a versatile functional group for further modification. Palladium-catalyzed C-N bond formation reactions, such as the Buchwald-Hartwig amination, provide a robust method for synthesizing N-arylcyclopropylamines from aryl halides. researchgate.net This reaction would allow for the coupling of this compound with a diverse range of aromatic and heteroaromatic systems.

Other common amine derivatization techniques include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to produce sulfonamides, a common functional group in medicinal chemistry. researchgate.net

Alkylation: Introduction of additional alkyl groups on the nitrogen atom, although this can be challenging to perform selectively on secondary amines.

These derivatizations are essential for structure-activity relationship (SAR) studies, where systematic modification of a lead compound helps to optimize its biological activity.

Incorporation into Complex Molecular Scaffolds

The cyclopropyl ring is a significant design element in medicinal chemistry, often used to enhance pharmacological performance. iris-biotech.de Its rigid structure can act as a conformational constraint, positioning other pharmacophoric groups favorably within a biological target's binding pocket. iris-biotech.deunl.pt The incorporation of a cyclopropyl moiety can also improve metabolic stability; for instance, an N-cyclopropyl group is more resistant to CYP450-mediated oxidation than an N-ethyl group. iris-biotech.de

This compound can serve as a valuable building block for introducing the N-(cyclopropylmethyl) motif into larger, more complex molecules. This could be achieved by synthesizing the molecule with a reactive functional group on the propyl chain or by using the amine itself as a nucleophile to connect to a larger scaffold. The resulting complex molecules could be investigated as potential therapeutic agents, such as kinase inhibitors, where cyclopropane-containing structures like Cabozantinib have shown significant success. iris-biotech.de

Cyclopropane Ring Modifications

The cyclopropane ring possesses inherent strain energy (approximately 27.5 kcal/mol), which makes it susceptible to ring-opening reactions under specific conditions. unl.pt This reactivity provides a pathway to unique molecular structures that are not easily accessible through other means. While the cyclopropane ring is generally stable, it can be opened by certain enzymes or through chemical reactions, often following the Markovnikov rule where a nucleophile adds to the more substituted carbon. unl.pt

For this compound, targeted modification of the cyclopropane ring could lead to novel acyclic or larger cyclic amine derivatives. This could involve transition-metal-catalyzed ring-opening or cycloaddition reactions. Such modifications fundamentally alter the molecular skeleton, providing access to a different chemical space for exploration in materials science and drug discovery.

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | N-(Cyclopropylmethyl)propan-1-amine | C₇H₁₅N |

| (S)-(-)-α-Phenylethylamine | (S)-1-Phenylethan-1-amine | C₈H₁₁N |

| Titanium(IV) isopropoxide | Titanium(IV) propan-2-olate | C₁₂H₂₈O₄Ti |

| Cyclopropyl methyl ketone | 1-Cyclopropylethan-1-one | C₅H₈O |

| (S)-4-Benzyl-2-oxazolidinone | (S)-4-Benzyl-1,3-oxazolidin-2-one | C₁₀H₁₁NO₂ |

| (R)-(+)-2-Methyl-2-propanesulfinamide | (R)-2-Methylpropane-2-sulfinamide | C₄H₁₁NOS |

| (1R,2S)-(−)-Ephedrine | (1R,2S)-2-(Methylamino)-1-phenylpropan-1-ol | C₁₀H₁₅NO |

| Pseudoephenamine | (1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol | C₁₅H₁₇NO |

| N-vinylphthalimide | 2-Ethenylisoindoline-1,3-dione | C₁₀H₇NO₂ |

| Cabozantinib | N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | C₂₈H₂₄FN₃O₅ |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Propylcyclopropanemethylamine

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR (Proton NMR) spectrum of this compound provides distinct signals for each unique proton environment. The spectrum is characterized by signals corresponding to the n-propyl group and the cyclopropylmethyl moiety. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton relationships.

The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the unique electronic nature of the cyclopropane (B1198618) ring. Protons on carbons directly attached to the nitrogen (α-carbons) are shifted downfield. The protons of the cyclopropane ring typically appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Data are estimated based on typical chemical shifts for similar functional groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Propyl-CH₃ | ~0.9 | Triplet (t) |

| Propyl-CH₂ (middle) | ~1.5 | Sextet (or m) |

| Propyl-N-CH₂ | ~2.5 | Triplet (t) |

| Cyclopropyl-N-CH₂ | ~2.4 | Doublet (d) |

| Cyclopropyl-CH (methine) | ~0.8 | Multiplet (m) |

| Cyclopropyl-CH₂ (ring) | ~0.4 and ~0.1 | Multiplet (m) |

| N-H | ~1.0 (variable) | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each unique carbon atom in this compound gives a distinct signal. Spectral data for this compound is available from chemical suppliers like Sigma-Aldrich. nih.gov The chemical shifts are indicative of the carbon's hybridization and its bonding environment. Carbons bonded to the electronegative nitrogen atom are shifted to a lower field.

Table 2: ¹³C NMR Chemical Shift Data for this compound Source: Sigma-Aldrich Co. LLC. nih.gov

| Carbon Atom | Chemical Shift (δ, ppm) |

| Propyl-CH₃ | 11.8 |

| Propyl-CH₂ (middle) | 23.2 |

| Propyl-N-CH₂ | 52.4 |

| Cyclopropyl-N-CH₂ | 57.8 |

| Cyclopropyl-CH (methine) | 11.0 |

| Cyclopropyl-CH₂ (ring) | 3.5 |

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). Key expected correlations include those between the methyl and adjacent methylene (B1212753) protons of the propyl group, and between the N-CH₂ protons and the cyclopropyl (B3062369) methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs. It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

While there is limited specific literature on advanced NMR applications for this compound itself, the principles of Dynamic NMR (DNMR) are relevant. In molecules containing amines, phenomena such as nitrogen inversion and rotation around C-N bonds can be temperature-dependent. In related molecular systems, spectral line broadening has been observed at standard temperatures, which can be resolved by recording the spectrum at an elevated temperature (e.g., 40°C). publish.csiro.au This suggests that this compound could be studied using variable-temperature NMR to investigate the energetic barriers to such dynamic processes. There is no readily available information on the solid-state NMR analysis of this compound.

Mass Spectrometry (MS) of this compound

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental formula. The exact mass of the protonated molecular ion [M+H]⁺ of this compound is a critical piece of data for its unequivocal identification. This precise measurement helps to distinguish it from other isomers or compounds with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₅N | PubChem nih.gov |

| Molecular Weight (Nominal) | 113.20 g/mol | PubChem nih.gov |

| Exact Mass [M] | 113.120449483 Da | PubChem nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. mdpi.com In a typical MS/MS experiment for this compound, the molecular ion (m/z 113) would be selected and subjected to collision-induced dissociation. The fragmentation pattern provides a roadmap of the molecule's connectivity.

For secondary amines, a characteristic fragmentation pathway is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. This is often the most favorable pathway.

Pathway A (Loss of an ethyl group): Cleavage between the first and second carbon of the n-propyl group would result in the loss of an ethyl radical (•C₂H₅), leading to a prominent fragment ion at m/z 84. This is often a dominant peak in the spectrum of N-alkyl amines.

Pathway B (Loss of a propyl group): Cleavage of the bond between the nitrogen and the propyl group would lead to the formation of a cyclopropylmethylaminyl cation at m/z 57.

Pathway C (Ring Opening/Fragmentation): The cyclopropane ring can also undergo fragmentation. A common route is the loss of an ethylene (B1197577) molecule (C₂H₄) from the cyclopropylmethyl portion, which can lead to various smaller fragments.

The analysis of these fragment ions allows for the unambiguous placement of the propyl group and the cyclopropylmethyl group relative to the secondary amine.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|---|

| 113.12 | [C₅H₁₀N]⁺ | 84.08 | C₂H₅ | α-cleavage (loss of ethyl) |

| 113.12 | [C₄H₈N]⁺ | 70.06 | C₃H₅ | Loss of cyclopropyl group |

| 113.12 | [C₃H₈N]⁺ | 58.06 | C₄H₇ | α-cleavage (loss of propyl) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile compounds. nih.gov For this compound, a GC-MS analysis serves two primary functions: assessing the purity of a sample and confirming the molecular weight and identity of the compound.

The gas chromatogram would ideally show a single, sharp peak, indicating a pure sample. The retention time of this peak is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program). Amines can sometimes exhibit peak tailing on standard non-polar columns due to interactions with active sites; therefore, a deactivated or base-deactivated column is often preferred for analysis. labrulez.com

The mass spectrum obtained from the GC peak provides crucial structural information. The electron ionization (EI) mass spectrum for this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 113, corresponding to its molecular weight (113.20 g/mol ). nih.gov The spectrum is further characterized by a base peak (the most intense peak) at m/z 84. nih.gov This corresponds to the loss of an ethyl group (•C₂H₅) via alpha-cleavage, a characteristic fragmentation for an N-propyl amine.

Table 2: Key GC-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₅N | nih.gov |

| Molecular Weight | 113.20 g/mol | nih.gov |

| Mass Spectrum (EI) - Molecular Ion [M]⁺ | 113 | nih.gov |

| Mass Spectrum (EI) - Base Peak | 84 | nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.orgnih.gov The resulting spectra provide a "fingerprint" of the functional groups present. docbrown.infodocbrown.info For this compound, the spectra would confirm the presence of the secondary amine, the n-propyl chain, and the cyclopropyl ring.

N-H Vibrations: A key feature for a secondary amine is the N-H stretching vibration, which appears as a single, moderately broad peak in the region of 3300-3500 cm⁻¹. docbrown.info The N-H bending (scissoring) vibration is expected around 1550-1650 cm⁻¹. docbrown.info

C-H Vibrations: The spectrum will be rich in C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons of the propyl group. The cyclopropyl C-H stretches are expected at slightly higher wavenumbers, typically above 3000 cm⁻¹.

C-N Vibrations: The C-N stretching vibration for an aliphatic amine is typically found in the 1020-1220 cm⁻¹ region. docbrown.info

Cyclopropyl Ring Vibrations: The cyclopropane ring has characteristic "ring breathing" and deformation modes, though these can be complex and fall within the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would complement the IR data, particularly for the more symmetric, less polar bonds. The C-C stretching of the alkyl chain and cyclopropyl ring would be expected to show strong Raman signals.

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | IR |

| C-H Stretch (sp³ C-H) | Propyl Group | 2850 - 2960 | IR, Raman |

| C-H Stretch (sp³ C-H) | Cyclopropyl Group | ~3000 - 3100 | IR, Raman |

| N-H Bend | Secondary Amine | 1550 - 1650 | IR |

| CH₂ Scissoring | Alkyl Chain | ~1450 - 1470 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govspringernature.com The technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density and, subsequently, the precise positions of atoms in the crystal lattice.

However, this compound is a liquid at standard temperature and pressure. sigmaaldrich.com Therefore, X-ray crystallography cannot be applied to the compound in its native state. To obtain a crystal structure, the compound would first need to be converted into a suitable crystalline solid. This is typically achieved by forming a salt with an appropriate acid (e.g., hydrochloride, tartrate salt), which may then be amenable to crystallization. Without such a crystalline derivative, solid-state structural determination via X-ray crystallography is not feasible.

Integration of Spectroscopic Data for Comprehensive Structural Confirmation

The definitive structural confirmation of this compound is achieved not by a single technique, but by the logical integration of data from multiple spectroscopic methods. nih.gov

GC-MS establishes the compound's volatility, purity, and correct molecular weight (113 amu). nih.gov

MS/MS fragmentation analysis, corroborated by the GC-MS spectrum, confirms the connectivity of the molecular skeleton. The key fragment at m/z 84 strongly supports the presence of an N-propyl group susceptible to alpha-cleavage. nih.gov

IR and Raman spectroscopy confirm the presence of all constituent functional groups: the secondary amine (N-H bond), the aliphatic n-propyl group (sp³ C-H bonds), and the cyclopropyl ring (specific C-H and ring modes). nih.gov The absence of bands corresponding to other functional groups (e.g., C=O, O-H, C≡N) further validates the structure.

UV-Vis spectroscopy supports the proposed structure by confirming the absence of conjugated π-systems or aromatic chromophores.

The liquid state of the compound explains the inapplicability of X-ray crystallography for direct analysis and highlights the necessity of the other spectroscopic techniques.

Together, this suite of spectroscopic data provides a comprehensive and unambiguous body of evidence that validates the structure of this compound as N-(cyclopropylmethyl)propan-1-amine.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-ethylpropylamine |

| Propylamine (B44156) |

| Isopropylamine |

| N-vinylpyrrolidone |

| Polyvinylpyrrolidone |

| Amitriptyline |

| Nortriptyline |

| 10-hydroxyamitriptyline |

| 10-hydroxynortriptyline |

| Imipramine |

| Desipramine |

| Clorazepate |

In-depth Analysis of this compound Reveals Research Gap

Despite a comprehensive search of scientific literature and chemical databases, detailed research specifically focusing on the structure-activity relationship (SAR) studies, computational chemistry, and molecular docking of the chemical compound this compound is not publicly available. This indicates a significant gap in the current body of scientific knowledge regarding this particular molecule.

This compound, with the chemical formula C7H15N, is a known chemical entity. nih.gov It is listed in chemical databases such as PubChem, and its basic physicochemical properties have been computed. nih.gov However, beyond this fundamental information, there is a notable absence of published studies investigating its potential biological activities and the specific interactions it may have with biological targets.

The exploration of a compound's structure-activity relationship is a cornerstone of medicinal chemistry and drug discovery. These studies are essential for understanding how the chemical structure of a molecule relates to its biological effects. For many compounds, extensive research is conducted to explore how modifications to the chemical structure can enhance desired activities or reduce unwanted side effects. This often involves the synthesis and testing of numerous analogs. mdpi.comnih.gov

Similarly, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools in modern chemical research. QSAR models use statistical methods to correlate chemical structures with biological activity, enabling the prediction of the activity of new compounds. nih.govresearchgate.netnih.gov Molecular docking simulates the interaction between a small molecule (a ligand) and a protein, providing insights into binding affinity and potential mechanisms of action. jbcpm.comnih.govsciencebiology.org

While the principles and methodologies for these types of studies are well-established and widely applied to a vast range of chemical compounds, it appears that this compound has not been a subject of such detailed investigation. Searches for research on analogs of this compound for SAR exploration, QSAR modeling, or molecular docking studies have not yielded any specific results.

The reasons for this lack of research could be numerous. Scientists may have prioritized other compounds with more promising initial biological screenings, or the compound may not have been identified as a hit in high-throughput screening campaigns that often precede more in-depth studies.

Structure Activity Relationship Sar Studies and Computational Chemistry

Molecular Docking and Binding Affinity Predictions

Target Identification and Validation

Computational and biological studies of molecules structurally related to N-Propylcyclopropanemethylamine have been instrumental in identifying and validating potential biological targets. For instance, derivatives of 2-Phenylcyclopropylmethylamine (PCPMA), which share the core cyclopropylmethylamine structure, have been identified as selective ligands for the Dopamine D3 receptor (D3R). mdpi.com This receptor is a significant target for therapeutic intervention in conditions such as substance abuse and neuropsychiatric disorders.

In a similar vein, studies on amide derivatives containing a cyclopropane (B1198618) ring have explored their potential as antimicrobial agents. nih.gov Molecular docking studies have identified the sterol 14-α demethylase (CYP51) as a potential target for antifungal compounds incorporating the cyclopropane moiety. nih.gov CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes, making it a validated target for antifungal drug development. nih.gov The investigation of N-arylpiperazine derivatives has also pointed to lanosterol (B1674476) 14α-demethylase as a key target for antifungal activity. mdpi.com

| Compound Class | Potential Biological Target | Therapeutic Area |

| 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives | Dopamine D3 Receptor (D3R) | Substance Abuse, Neuropsychiatric Disorders |

| Cyclopropane-containing Amide Derivatives | Sterol 14-α demethylase (CYP51) | Fungal Infections |

| N-Arylpiperazine Derivatives | Lanosterol 14α-demethylase (CYP51) | Fungal Infections |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time. youtube.com These simulations provide detailed insights into the conformational changes of both ligands and their target receptors, which is crucial for understanding the binding process at an atomic level. mdpi.comnih.gov

In the context of cyclopropylamine (B47189) derivatives, MD simulations have been employed to verify and analyze the binding modes of ligands to their target receptors. For example, 300-nanosecond MD simulations were performed on complexes of D3R with newly designed PCPMA compounds. mdpi.com These simulations help in analyzing the stability of the ligand-receptor complex by calculating metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). mdpi.com Such analyses reveal the dynamic stability of the binding pose predicted by molecular docking and highlight the key amino acid residues involved in the interaction. mdpi.com

MD simulations are also critical for understanding the flexibility of the target protein, which can reveal rarely sampled conformational states that may be important for ligand binding. nih.gov By simulating the protein in its apo (unbound) state, researchers can identify different pocket conformations that can be used for docking studies, potentially leading to the discovery of structurally diverse inhibitors. nih.gov The general workflow involves preparing the system, running the simulation for a significant time (e.g., nanoseconds), and then analyzing the resulting trajectory to understand the system's stability and interactions. youtube.comnih.govresearchgate.net

De novo Drug Design Strategies Incorporating this compound Moiety

De novo drug design involves the computational creation of novel molecular structures from scratch that are predicted to have desirable therapeutic properties. youtube.com This approach is distinct from virtual screening as it does not rely on pre-existing compound libraries. The this compound scaffold is a valuable starting point for such design strategies.

Scaffold-based de novo design is an efficient method for generating potential drug candidates. nih.gov In this approach, a core structure, or scaffold—such as the cyclopropylmethylamine moiety—is used as a foundation. Generative algorithms then add atoms and bonds to this scaffold, exploring a vast chemical space to create novel molecules. nih.govfrontiersin.org These strategies can be broadly categorized:

Structure-Based Design : When the 3D structure of the target receptor is known, molecules are designed to fit the shape and chemical properties of the active site. youtube.com The this compound moiety can be used as a fragment to be placed in a specific sub-pocket of the binding site, after which the rest of the molecule is "grown" to fill the remaining space.

Ligand-Based Design : In the absence of a receptor structure, design is based on a set of known active molecules. A pharmacophore model can be derived from these molecules, and new structures incorporating the this compound scaffold can be generated to match the pharmacophore.

Recent advancements in artificial intelligence, particularly deep learning and generative models like Recurrent Neural Networks (RNNs), have significantly enhanced de novo design capabilities. nih.govfrontiersin.org These models can learn the underlying rules of chemical structure and synthesis from large datasets of molecules and then generate novel, synthetically feasible compounds built around a specified core like this compound. youtube.com

| Design Strategy | Description | Application with this compound Moiety |

| Scaffold-Based Growing | A core scaffold is placed in the target's active site, and the molecule is extended piece by piece. | The cyclopropylmethylamine group can be used as the initial fragment, with the propyl group and other substituents grown to optimize interactions. |

| Scaffold Hopping | Replaces a central molecular core with a novel scaffold while maintaining similar side-chain orientations and biological activity. nih.gov | The cyclopropylmethylamine moiety could be identified by a scaffold-hopping algorithm as a suitable replacement for another chemical group to improve properties like metabolic stability or patentability. |

| Fragment Linking | Two or more fragments that bind to different sub-pockets of the active site are computationally linked together. | If the cyclopropylmethylamine fragment is found to bind in one pocket, it can be linked to other fragments that bind nearby to create a more potent molecule. |

Pharmacological and Biological Activity Research

Investigation of Pharmacological Mechanisms

There is currently no publicly available research detailing the specific pharmacological mechanisms of N-Propylcyclopropanemethylamine.

No studies reporting the receptor binding profile of this compound have been identified in the public domain. Research on analogous structures, such as certain complex epoxymorphinan derivatives containing an N-cyclopropylmethyl group, has shown high affinity for opioid receptors. nih.gov However, these findings cannot be directly extrapolated to this compound.

Information regarding the ability of this compound to inhibit or activate specific enzymes is not available in the scientific literature.

There are no published studies investigating the effects of this compound on cellular signaling pathways.

Therapeutic Applications and Potential

Due to the absence of preclinical or clinical research, the therapeutic potential of this compound remains unknown.

No direct research has been conducted to evaluate the antimicrobial properties of this compound. While other cyclopropane-containing compounds, specifically amide derivatives, have been synthesized and tested for antimicrobial activity, these are structurally distinct from this compound. mdpi.com

The anti-inflammatory potential of this compound has not been investigated in any published studies. Research into the anti-inflammatory effects of other novel chemical entities, such as thiazol derivatives, highlights the ongoing search for new anti-inflammatory agents but does not provide information on the compound . nih.gov

Anticancer Properties

There is no available scientific literature or published data detailing any investigation into the anticancer or cytotoxic properties of this compound. Research into its effects on cancer cell lines, tumor growth, or its mechanisms of action in the context of oncology has not been reported.

Neurological Applications

Information regarding the neurological applications of this compound is not present in published research. While related chemical structures containing the cyclopropylmethylamine moiety are known to have activity in the central nervous system, no specific studies on this compound's neuropharmacological profile have been made public. chemicalbook.com

Other Potential Therapeutic Areas

Beyond cancer and neurology, there are no documented studies exploring other potential therapeutic applications for this compound. Its potential utility in other areas of medicine remains uninvestigated in publicly accessible research.

In Vitro Biological Assays

No data from cell-based assays involving this compound have been published. Consequently, there is no information on its effects on cellular processes, signaling pathways, or cytotoxicity in various cell lines.

There are no public records of this compound being evaluated in biochemical assays. Its potential interactions with enzymes, receptors, or other biomolecules have not been documented.

In Vivo Biological Studies

Mechanistic insights from in vivo studies of this compound are not available. No animal studies or other in vivo models have been described in the scientific literature to evaluate its biological effects or mechanism of action.

Animal Models for Disease Research

There is no publicly accessible information detailing the use of this compound in any animal models for the investigation of diseases. Preclinical studies, which are foundational for establishing the potential therapeutic applications of a new chemical entity, appear to be absent from the scientific literature. Consequently, there are no data to suggest which, if any, disease areas this compound might be targeted towards.

Pharmacodynamic Endpoints

Consistent with the lack of animal model research, there are no published studies that describe the pharmacodynamic endpoints of this compound. Pharmacodynamics, the study of a drug's effects on the body, would typically involve measuring specific physiological or biochemical responses to the compound. Without such studies, the compound's mechanism of action and its effects on biological systems remain unknown.

Metabolism Studies and Biotransformation Pathways

The metabolic profile of this compound has not been characterized in the available scientific literature. Understanding how a compound is metabolized is crucial for its development as a potential therapeutic agent. This includes identifying the enzymes involved, the stability of the compound, and the resulting metabolites.

While general principles of drug metabolism suggest that as a secondary amine containing a cyclopropyl (B3062369) group, this compound could potentially undergo N-dealkylation to remove the propyl group, or oxidation of the cyclopropyl ring, these are theoretical pathways. nih.govmdpi.com The cyclopropyl moiety can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, sometimes leading to ring-opening and the formation of reactive intermediates. nih.govmdpi.com However, without specific experimental data, these remain hypotheses.

Enzymatic Biotransformation

There are no studies identifying the specific enzymes, such as cytochrome P450 isoforms or other drug-metabolizing enzymes, responsible for the biotransformation of this compound. Research into the enzymatic pathways is a critical step in predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.

Metabolic Stability and Metabolite Identification

No data on the metabolic stability of this compound in liver microsomes or other in vitro systems are available. Such data would provide insights into its expected rate of clearance in the body. Furthermore, no metabolites of this compound have been identified or characterized. The identification of metabolites is essential for assessing their potential activity and toxicity.

Advanced Research Applications and Future Directions

Role of N-Propylcyclopropanemethylamine in Combinatorial Chemistry

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.govescholarship.org This technique is instrumental in the discovery of new drugs and materials. nih.govescholarship.org

The synthesis of chemical libraries is a cornerstone of modern drug discovery. escholarship.orgenamine.net this compound can serve as a key building block in the generation of these libraries. Its secondary amine functional group allows for the straightforward attachment of a wide variety of chemical moieties through reactions like N-alkylation and amidation. rsc.org The cyclopropyl (B3062369) group provides a rigid, three-dimensional element to the resulting molecules, a desirable feature for interacting with biological targets.

The process of library synthesis often involves parallel synthesis techniques, where multiple reactions are carried out simultaneously to generate a large number of compounds quickly. enamine.net Once a library is synthesized, it undergoes high-throughput screening to identify "hits"—compounds that exhibit a desired biological activity. escholarship.org

A typical workflow for library synthesis and screening is outlined in the table below:

| Step | Description |

| Library Design | Computational methods are often used to design virtual libraries to increase the probability of finding active compounds. nih.gov |

| Synthesis | This compound and other building blocks are reacted in a parallel fashion to create a library of distinct compounds. enamine.net |

| Purification | Each compound in the library is purified, often using techniques like high-performance liquid chromatography (HPLC). enamine.net |

| Screening | The library is tested against a biological target to identify compounds with the desired activity. escholarship.org |

| Hit Confirmation | The activity of the initial "hits" is confirmed through further testing. |

The ultimate goal of creating and screening chemical libraries is the discovery of novel bioactive compounds. escholarship.orgkyoto-u.ac.jp These are molecules that can modulate the function of biological targets and form the basis for new therapeutic agents. kyoto-u.ac.jp The structural diversity introduced by incorporating this compound into a library can lead to the identification of compounds with unique biological activities.

Genome mining, a strategy that links gene clusters to the biosynthesis of natural products, is increasingly used to discover novel bioactive compounds. nih.gov While not directly involving the synthesis of this compound, the principles of exploring chemical diversity are shared. The discovery of novel sulfur-containing heterocyclic lipopeptides, thioamycolamides A-E, from the Gram-positive bacterium Amycolatopsis sp. highlights the importance of identifying unprecedented carbon skeletons in the search for new bioactive molecules. kyoto-u.ac.jp

Development of this compound as a Chemical Probe

A chemical probe is a small molecule used to study biological systems. nih.gov These probes are often designed to interact with a specific protein or pathway, allowing researchers to investigate its function. nih.gov this compound could potentially be developed into a chemical probe by attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) molecule, to its structure. The secondary amine provides a convenient attachment point for such modifications.

The development of a chemical probe typically involves:

Synthesis of the probe: Attaching a linker and a reporter group to the core scaffold.

Characterization: Confirming the structure and purity of the probe.

Biological evaluation: Demonstrating that the probe retains the desired biological activity and can be used to visualize or isolate its target.

Advanced Materials Science Applications

While the primary research focus for compounds like this compound is often in the life sciences, its structural motifs have relevance in materials science. sigmaaldrich.com The cyclopropyl group, with its inherent ring strain, can influence the physical and electronic properties of materials. longdom.org The amine group can participate in polymerization reactions or act as a curing agent for epoxy resins. longdom.org Research in this area could explore the incorporation of this compound into polymers or other materials to create novel properties.

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. walisongo.ac.id The principles of green chemistry are increasingly being applied to the synthesis of all chemicals, including building blocks like this compound.

Key green chemistry metrics used to evaluate the environmental impact of a synthesis include:

Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.

Reaction Mass Efficiency: Takes into account the yield and stoichiometry of the reaction. walisongo.ac.id

Process Mass Intensity: The ratio of the total mass used in a process to the mass of the final product. walisongo.ac.id

The synthesis of this compound can be made "greener" by:

Using catalytic methods to reduce the amount of reagents needed.

Employing environmentally benign solvents. mdpi.com

Designing syntheses with fewer steps to reduce waste.

For instance, the Gabriel synthesis, a classic method for preparing primary amines, has been redesigned with a recyclable reagent to improve its atom economy. rsc.org Similar strategies could be applied to the synthesis of this compound and its derivatives.

Emerging Methodologies for Studying this compound

New analytical and synthetic techniques are constantly being developed that can be applied to the study of this compound.

Table of Emerging Methodologies

| Methodology | Description | Potential Application to this compound |

|---|---|---|

| Ultrasound-Mediated Synthesis | The use of ultrasound can accelerate reaction rates and improve yields, often under milder conditions. mdpi.com | Could be used to develop more efficient and environmentally friendly syntheses of this compound and its derivatives. |

| Biocatalysis | The use of enzymes as catalysts can lead to highly selective and efficient reactions under mild, aqueous conditions. mdpi.com | Enzymes could be used for the stereoselective synthesis of chiral derivatives of this compound. |

| Encoded Library Technology | Each compound in a library is tagged with a chemical or DNA "barcode" that identifies its structure. ynu.edu.cn | This would allow for the synthesis and screening of much larger and more complex libraries based on the this compound scaffold. |

| Advanced Mass Spectrometry | Techniques like high-resolution mass spectrometry are crucial for the characterization of novel compounds and the study of their interactions with biological molecules. | Could be used to identify the metabolites of this compound or to study its binding to target proteins. |

High-Throughput Screening Techniques

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of vast compound libraries against biological targets. technologynetworks.com For a compound like this compound, which contains a cyclopropylamine (B47189) moiety—a known pharmacophore in monoamine oxidase inhibitors (MAOIs)—HTS plays a critical role in identifying and optimizing new drug candidates. nih.gov The process begins with a hypothesis about a biological mechanism involved in a disease that a compound like this could modulate. technologynetworks.com

Several HTS assay formats are applicable to screening cyclopropylamine derivatives:

Fluorescence-Based Assays: These are a common method for visualizing biological responses in a high-throughput setting. technologynetworks.com For example, an assay could be designed where the enzymatic activity of MAO on a substrate produces a fluorescent signal. The addition of an inhibitory cyclopropylamine derivative would cause a decrease in fluorescence, flagging it as a potential hit. technologynetworks.comnih.gov

Mass Spectrometry (MS)-Based HTS: This label-free technique offers a more direct and physiologically relevant measurement of enzyme activity by detecting the conversion of a substrate to a product. technologynetworks.com MS-based screening reduces the risk of interference from fluorescent compounds, thereby lowering the rate of false positives and negatives. technologynetworks.com

High-Content Screening (HCS): This imaging-based approach provides more detailed data by analyzing multiple cellular parameters, such as the localization of proteins or changes in cell morphology. For neuroactive compounds, HCS could be used to screen for effects on neuronal outgrowth or the expression of specific markers in response to treatment.

Interactive Data Table: High-Throughput Screening (HTS) Methods for Cyclopropylamine Derivatives

| Screening Method | Principle | Application for this compound | Potential Target |

|---|---|---|---|

| Fluorescence-Based Assays | Measures changes in fluorescence intensity resulting from the modulation of a biological target's activity. technologynetworks.com | Rapidly screen large libraries for inhibition of target enzyme activity. | Monoamine Oxidase (MAO), Lysine-Specific Demethylase 1 (LSD1). |

| Mass Spectrometry (MS)-Based HTS | Directly measures the mass of substrates and products, providing a label-free readout of enzyme activity. technologynetworks.com | Confirm hits from primary screens and provide more physiologically relevant data by avoiding label-related artifacts. | Cytochrome P450 enzymes (for metabolism studies), MAO. |

| High-Content Screening (HCS) | Automated imaging and analysis of cells to measure multiple phenotypic parameters simultaneously. | Assess effects on cell health, neurite outgrowth, or expression of biomarkers in a cellular disease model. | Neuronal cell lines, cancer cell lines. |

| Förster Resonance Energy Transfer (FRET) | Measures proximity between two fluorescent molecules. A change in signal indicates a binding event or conformational change. rsc.org | Identify direct binding of the compound to a target protein or disruption of a protein-protein interaction. rsc.org | Target proteins like MAO, other enzymes or receptors. |

Advanced Analytical Techniques

The structural characterization and metabolic profiling of this compound and its analogs rely on a suite of advanced analytical methods. These techniques are crucial for confirming chemical identity, determining purity, and understanding how the compound is processed in biological systems.

One of the most significant analytical considerations for cyclopropylamine derivatives is their potential to be metabolized into reactive intermediates. A study on a model cyclopropylamine, structurally related to the drug trovafloxacin, demonstrated this risk. acs.org Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers identified that enzymes, including Cytochrome P450 1A2 and myeloperoxidase, could oxidize the cyclopropylamine structure into a reactive α,β-unsaturated aldehyde. acs.org This reactive metabolite was shown to form adducts with glutathione, indicating its potential to react with and damage essential proteins in the liver. acs.org

Interactive Data Table: Advanced Analytical Techniques in Cyclopropylamine Research

| Analytical Technique | Purpose | Example Application | Reference |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation, identification, and quantification of chemical substances in a complex mixture. | Identifying and quantifying metabolites of this compound in in vitro liver microsome preparations to predict in vivo metabolism. | acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determining the precise chemical structure and stereochemistry of a molecule. | Confirming the successful synthesis and structural integrity of this compound and its derivatives. | |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifying functional groups within a molecule based on the absorption of infrared light. | Verifying the presence of the amine and cyclopropyl groups in the synthesized compound. | nih.gov |

| Chiral Chromatography | Separating enantiomers (non-superimposable mirror images) of a chiral molecule. | Isolating and testing the individual enantiomers of a cyclopropylamine derivative, as they may have different biological activities and metabolic profiles. |

Translational Research and Preclinical Development Considerations

Translating a promising compound like this compound from a laboratory finding to a potential therapeutic requires a rigorous preclinical development program. researchgate.net For cyclopropylamine derivatives, which often act as MAOIs, this process involves careful consideration of selectivity, mechanism of action, and metabolic fate. healio.comhealio.com

The history of MAOIs informs the preclinical strategy. Early MAOIs were non-selective, inhibiting both MAO-A and MAO-B isoenzymes, which led to significant side effects. healio.com Modern research focuses on developing selective inhibitors to improve therapeutic outcomes, particularly in neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govresearchgate.net For instance, inhibiting MAO-B is a key strategy in Parkinson's treatment, while MAO-A inhibition is linked to antidepressant effects. researchgate.nethealio.com

Key preclinical development stages for a compound like this compound would include:

Target Validation and Selectivity Profiling: Initial in vitro assays would confirm the compound's inhibitory activity against MAO-A and MAO-B to determine its potency and selectivity. This profile is critical for predicting its potential therapeutic application and side-effect profile.

Pharmacokinetic Studies: Researchers would investigate the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This includes determining its stability in the presence of liver enzymes and identifying its major metabolic pathways.

Metabolic Profiling: As highlighted by research into related compounds, a crucial step is to investigate the formation of reactive metabolites. acs.org This involves incubating the compound with liver microsomes and using techniques like LC-MS/MS to detect potentially toxic byproducts. acs.org

In Vivo Efficacy Models: The compound would be tested in animal models of disease (e.g., a mouse model of depression or Parkinson's disease) to demonstrate that it can produce the desired therapeutic effect in vivo.

This structured approach aims to build a comprehensive data package to justify moving the compound into formal clinical trials.

Ethical Considerations in Cyclopropylamine Derivative Research

The investigation of any new chemical entity, particularly one with potential psychoactive effects like an MAOI, is governed by strict ethical principles. nih.gov The central tension in clinical psychopharmacology lies between the principles of beneficence (acting to benefit the patient) and non-maleficence (the commitment to do no harm). nih.gov

For research involving cyclopropylamine derivatives, several key ethical challenges must be addressed:

Risk vs. Benefit Analysis: Researchers and ethics committees must carefully weigh the potential therapeutic benefits of a new compound against the risks to research participants, especially in early-stage trials. nih.govnih.gov This includes risks identified during preclinical testing, such as the potential for reactive metabolite formation.

Informed Consent: Participants in clinical trials must be fully informed about the nature of the research, the potential risks and benefits, and the fact that the compound is investigational. nih.gov This is particularly crucial for psychoactive drugs where cognitive or emotional states may be altered.

Abuse Potential: Given that MAOIs modulate neurotransmitter levels, new derivatives must be evaluated for their potential for abuse or diversion. nih.gov The pleasurable psychoactive effects of some drugs, or patient attempts to self-medicate with higher doses, are significant concerns that need to be monitored and mitigated. nih.gov

Fair Access and Distributive Justice: As research progresses, ethical considerations expand to include ensuring fair access to new medications. nih.gov This involves addressing challenges such as the high cost of drug development and the need for clinical trials in diverse populations to ensure the findings are broadly applicable. nih.gov

These ethical principles serve not as roadblocks, but as essential guideposts to ensure that the pursuit of new therapies is conducted responsibly and with the utmost regard for the welfare of individuals and society. nih.govnih.gov

常见问题

Q. What are the established synthetic routes for N-Propylcyclopropanemethylamine, and how do reaction conditions influence yield?

this compound can be synthesized via alkylation of cyclopropanemethylamine with propyl halides or through reductive amination of cyclopropanecarbaldehyde with propylamine. Reaction optimization (e.g., temperature, solvent choice, and catalyst) is critical. For example, anhydrous conditions and catalysts like palladium may enhance efficiency. Yield discrepancies (e.g., 50% vs. 80% in similar amines) often arise from incomplete purification or side reactions like over-alkylation, necessitating rigorous monitoring via thin-layer chromatography (TLC) .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the cyclopropane ring integrity (e.g., characteristic δ 0.5–1.5 ppm proton signals) and propyl chain connectivity .

- Mass spectrometry (MS) : For molecular ion ([M+H]+) validation and fragmentation pattern analysis .

- Gel permeation chromatography (GPC) : If polymerized byproducts are suspected .

- Elemental analysis : To verify purity (>95% as per commercial standards) .

Q. How should researchers ensure batch-to-batch reproducibility in synthesis?

Document reagent sources (e.g., Sigma-Aldrich vs. TCI), purity grades, and storage conditions (e.g., anhydrous amines require argon atmospheres). Use internal standards during NMR analysis and report retention times in HPLC protocols. Adhere to NIH guidelines for preclinical data reporting to enable replication .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Contradictions in NMR or MS data (e.g., unexpected peaks or missing signals) may stem from stereochemical heterogeneity or solvent impurities. Strategies include:

Q. What methodological frameworks are suitable for studying structure-activity relationships (SAR) of this compound analogs?

Apply the PICO framework to define:

- Population : Target enzymes/receptors (e.g., amine oxidases).

- Intervention : Structural modifications (e.g., cyclopropane vs. cyclohexane rings).

- Comparison : Benchmark against known inhibitors (e.g., mechlorethamine derivatives) .

- Outcome : Quantitative metrics (IC50, Ki) from dose-response assays . Pair this with FINER criteria to ensure feasibility and novelty .

Q. How can computational modeling guide the optimization of this compound’s physicochemical properties?

Use molecular dynamics (MD) simulations to predict logP (lipophilicity) and pKa (basicity). Validate predictions experimentally via shake-flask assays for partition coefficients and potentiometric titrations. Discrepancies >10% between computational and experimental data warrant re-evaluation of force-field parameters .

Data Interpretation & Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in enzymatic inhibition studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Report 95% confidence intervals and perform ANOVA for multi-group comparisons. For low sample sizes (<6 replicates), apply non-parametric tests (e.g., Kruskal-Wallis) to avoid Type I errors .

Q. How should researchers address irreproducible biological activity in this compound assays?

- Troubleshoot purity : Re-analyze compound batches via HPLC-MS.

- Control for assay conditions : Temperature, pH, and co-solvents (e.g., DMSO concentration ≤0.1%) can alter activity .